2-Benzylquinazoline

Regioselective alkylation Quinazoline reactivity Imidate-amide rearrangement

2-Benzylquinazoline (CAS 62284-31-5) is a 2-substituted quinazoline derivative (C15H12N2, MW 220.27 g/mol) featuring a benzyl group at the 2-position of the bicyclic quinazoline core. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved kinase inhibitors such as gefitinib and erlotinib.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 62284-31-5
Cat. No. B14535734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylquinazoline
CAS62284-31-5
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-15-16-11-13-8-4-5-9-14(13)17-15/h1-9,11H,10H2
InChIKeyGEXULFFKBWVZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylquinazoline (CAS 62284-31-5): A Differentiated 2-Substituted Quinazoline Scaffold for Chemical Biology and Medicinal Chemistry Sourcing


2-Benzylquinazoline (CAS 62284-31-5) is a 2-substituted quinazoline derivative (C15H12N2, MW 220.27 g/mol) featuring a benzyl group at the 2-position of the bicyclic quinazoline core [1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved kinase inhibitors such as gefitinib and erlotinib [2]. The specific placement of the benzyl substituent at the 2-position, as opposed to other positions or alternative substituents, has been experimentally demonstrated to alter both chemical reactivity and molecular recognition properties, making 2-benzylquinazoline a non-interchangeable building block for structure-activity relationship (SAR) exploration [1][3].

Why 2-Benzylquinazoline (CAS 62284-31-5) Cannot Be Replaced by Generic 2-Arylquinazolines in Research Procurement


The 2-position substituent on the quinazoline ring is a critical determinant of both chemical reactivity and biological target engagement. Direct experimental evidence demonstrates that the 2-benzyl group confers distinct steric and electronic properties compared to the 2-phenyl analog, leading to divergent regiochemical outcomes in nucleophilic substitution reactions [1]. Furthermore, systematic SAR studies across quinazoline-based kinase inhibitor programs have established that modifying the 2-substituent alters ATP-binding site complementarity, hydrophobic pocket occupancy, and selectivity profiles against closely related kinase targets [2]. Consequently, substituting 2-benzylquinazoline with 2-phenylquinazoline, 2-methylquinazoline, or unsubstituted quinazoline in a synthetic pathway or biological assay introduces a confounding variable that compromises experimental reproducibility and data interpretability [1][3].

Product-Specific Quantitative Evidence Guide for 2-Benzylquinazoline (CAS 62284-31-5): Comparator-Anchored Differentiation Data


Divergent Regioselectivity in O- vs N-Alkylation: 2-Benzyl vs 2-Phenyl Direct Comparison

In a controlled intramolecular imidate-amide rearrangement study of 2-substituted 4-(ω-chloroalkoxy)quinazoline derivatives, the 2-benzyl substituent and the 2-phenyl substituent produced markedly different product distributions. The 2-phenyl group predominantly promoted O-alkylation, whereas the sterically less demanding 2-benzyl group led to a significantly higher ratio of N-alkylation products [1]. This differential reactivity is attributed to the methylene spacer in the benzyl group, which reduces steric congestion around the quinazoline N1 and N3 positions compared to the directly attached phenyl ring. The observation has direct implications for chemists designing regioselective quinazoline functionalization routes: when N-alkylation is the desired outcome, 2-benzylquinazoline is the preferred substrate over 2-phenylquinazoline.

Regioselective alkylation Quinazoline reactivity Imidate-amide rearrangement Steric effects Medicinal chemistry building blocks

Physicochemical Property Differentiation: LogP and PSA Comparison with 2-Phenylquinazoline and Clinical Quinazolines

2-Benzylquinazoline exhibits a calculated LogP of 3.22 and a topological polar surface area (PSA) of 25.78 Ų . For comparison, the closely related 2-phenylquinazoline (CAS 25855-20-3, MW 206.24 g/mol) lacks the methylene spacer and is predicted to have a lower LogP (approximately 2.7–2.9 based on the absence of one –CH2– unit, which contributes approximately +0.5 to LogP) and a comparable PSA (~25 Ų) [1]. The increased lipophilicity of 2-benzylquinazoline enhances its partitioning into hydrophobic binding pockets and organic solvents, which may improve membrane permeability in cell-based assays. In contrast, clinical quinazoline drugs such as gefitinib (LogP ~4.2, PSA ~68 Ų) and erlotinib (LogP ~3.2, PSA ~74 Ų) carry polar solubilizing groups at the 4-, 6-, and 7-positions that dramatically increase PSA, making 2-benzylquinazoline a more tractable, less functionalized starting point for divergent SAR exploration where 4-, 6-, and 7-positions are intentionally left unsubstituted for further chemical elaboration [1].

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling Quinazoline derivatives

Validated Role as a Core Scaffold in p97/VCP Inhibitor Lead Optimization: Class-Level Potency Benchmarking

Although 2-benzylquinazoline itself has not been profiled as a standalone p97 inhibitor, it serves as the minimal core scaffold for an advanced series of benzylquinazoline-based p97/VCP inhibitors. In a 2023 study, eight novel DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) analogs were synthesized and evaluated [1]. The most potent compounds (6 and 7) demonstrated p97 binding affinities (Kd) of 0.14–0.64 µM, exceeding the affinity of the parent DBeQ (Kd = 0.68 µM) by up to ~4.9-fold, and showed p97 ATPase IC50 values superior to both DBeQ and the clinical-stage inhibitor CB-5083 (Kd = 0.0017 µM, though with inferior ATPase inhibition) [1]. Compounds 4–6 exhibited antiproliferative IC50 values of 0.24–6.9 µM against HCT116, RPMI-8226, and s180 cell lines, comparable to DBeQ, but with 21.1–47.7-fold selectivity over the normal human colon epithelial cell line NCM460, whereas DBeQ showed no selectivity [1]. This class-level evidence establishes that the benzylquinazoline chemotype, for which 2-benzylquinazoline is the foundational building block, delivers a quantifiable therapeutic window advantage over earlier-generation p97 inhibitors.

p97/VCP ATPase Benzylquinazoline inhibitors Anticancer agents Targeted protein degradation Lead optimization

Established Synthetic Accessibility via Multiple Orthogonal Routes: Enabling Rapid Derivative Library Synthesis

The synthesis of substituted 2-benzylquinazolines was first reported as early as 1958 via condensation of phthalides with aqueous ammonia, establishing a foundational route to this scaffold [1]. More recently, metal-free oxidative coupling methods employing I2/tert-butyl hydroperoxide (TBHP) have been developed for synthesizing 2-arylquinazolines from 2-aminobenzyl alcohols and nitriles, offering shorter reaction times, high atom efficiency, and scalability [2]. Additionally, palladium-catalyzed protocols enable the synthesis of N-benzylquinazoline derivatives with trifluoromethyl substitution, demonstrating the compatibility of the 2-benzylquinazoline core with diverse catalytic functionalization strategies [3]. The availability of multiple synthetic routes with orthogonal functional group tolerance reduces procurement risk and enables researchers to select the most appropriate method for their specific derivatization needs.

Quinazoline synthesis 2-Substituted quinazolines Building block Heterocyclic chemistry SAR library production

Optimal Application Scenarios for 2-Benzylquinazoline (CAS 62284-31-5) Based on Quantitative Differentiation Evidence


Regioselective N-Functionalization of the Quinazoline Core for Kinase Inhibitor Fragment Libraries

When synthetic protocols demand selective N-alkylation at the quinazoline N1 or N3 position over O-alkylation, 2-benzylquinazoline is the preferred substrate over 2-phenylquinazoline. The experimental evidence from the imidate-amide rearrangement study demonstrates that the 2-benzyl group's reduced steric bulk, conferred by the methylene spacer, shifts the product distribution toward N-alkylated products, whereas the 2-phenyl analog directs reactivity toward O-alkylation [1]. This regiochemical control is critical for constructing fragment libraries intended for kinase ATP-binding site screening, where the orientation of substituents off the quinazoline core determines hinge-region complementarity.

Minimal-Structure Quinazoline Probe for Intrinsic Permeability and Target Engagement Assays

With a LogP of 3.22 and a PSA of only 25.78 Ų, 2-benzylquinazoline provides a stripped-down quinazoline scaffold largely devoid of the polar functionality that dominates the physicochemical profile of clinical 4-anilinoquinazolines such as gefitinib (PSA ~68 Ų) and erlotinib (PSA ~74 Ų) [1]. This makes 2-benzylquinazoline an ideal probe molecule for deconvoluting the intrinsic contribution of the quinazoline core to membrane permeability, cellular uptake, and basal target binding in biophysical assays (SPR, MST, DSF), without confounding signals from solubilizing side chains.

Starting Material for p97/VCP Inhibitor Lead Optimization with Precedented Selectivity Margin

For drug discovery programs targeting the p97/VCP AAA ATPase, 2-benzylquinazoline serves as the minimal core scaffold from which potent and selective inhibitors have been derived. A 2023 SAR campaign demonstrated that elaborated benzylquinazoline analogs achieve p97 Kd values as low as 0.14 µM (4.9× improvement over DBeQ's Kd of 0.68 µM) and exhibit 21.1–47.7-fold selectivity for cancer cells over normal colon epithelial cells, a selectivity window absent in the parent compound DBeQ [1]. Furthermore, in vivo lead compound 6 showed tumor growth inhibition without inducing myelosuppression at 90 µmol/kg/day, addressing a key toxicity liability of the clinical candidate CB-5083 [1]. Procuring 2-benzylquinazoline enables access to this validated chemotype for further lead optimization.

Divergent SAR Library Synthesis Leveraging Multiple Orthogonal Synthetic Routes

The availability of at least three mechanistically distinct synthetic routes to 2-benzylquinazoline—phthalide–ammonia condensation, metal-free I2/TBHP oxidative coupling, and palladium-catalyzed cross-coupling—provides synthetic flexibility that reduces single-route dependency and facilitates parallel library production [1][2]. The unsubstituted 4-, 6-, 7-, and 8-positions on the quinazoline ring offer multiple vectors for systematic substitution, enabling the generation of diverse analog sets for SAR exploration across multiple target classes (kinases, AAA ATPases, GPCRs) from a single core scaffold.

Quote Request

Request a Quote for 2-Benzylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.